molecular formula C21H19N3O3 B11015866 N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11015866
M. Wt: 361.4 g/mol
InChI Key: NEFANWKCQOFZOI-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring an isoquinoline core fused with a cyclopropane ring and a carboxamide-linked 3-acetylamino phenyl substituent. The carboxamide group enhances hydrogen-bonding capacity, while the cyclopropyl moiety may influence conformational stability and ligand-receptor interactions.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-cyclopropyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-13(25)22-14-5-4-6-15(11-14)23-20(26)19-12-24(16-9-10-16)21(27)18-8-3-2-7-17(18)19/h2-8,11-12,16H,9-10H2,1H3,(H,22,25)(H,23,26)

InChI Key

NEFANWKCQOFZOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoquinoline ring, introduction of the cyclopropyl group, and the attachment of the acetylamino phenyl group. Common reagents used in these reactions include cyclopropyl bromide, acetyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The acetylamino and cyclopropyl groups can be substituted with other functional groups to create new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer effects.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may play a role in binding to active sites, while the cyclopropyl and isoquinoline moieties contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues in Carboxamide Derivatives

The target compound shares structural motifs with several carboxamide-containing heterocycles, differing in core architecture and substituent effects:

Compound Name Core Structure Substituents Key Structural Features Reference
Target Compound Isoquinoline-4-carboxamide 2-cyclopropyl, N-[3-(acetylamino)phenyl] Strain from cyclopropane; acetylated amine enhances stability
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane-1-carboxamide 1-phenyl, 2-(4-methoxyphenoxy), N,N-diethyl Methoxy group increases hydrophilicity; diethylamide reduces polarity
N3-(3,5-Dimethyladamantyl)-6-chloro-4-oxo-1-pentylquinoline-3-carboxamide Quinoline-3-carboxamide 6-chloro, 1-pentyl, N3-adamantyl Chlorine enhances electronegativity; adamantyl improves lipophilicity
N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide Quinoline-3-carboxamide 4-hydroxy, 2-oxo, 1-propyl, 3-chlorophenyl Hydroxy group increases solubility; chloro-phenyl enhances π-π interactions

Key Comparisons :

  • Substituent Effects: The 3-acetylamino phenyl group (target) balances solubility and metabolic stability better than the methoxy () or chloro () substituents, which may exhibit higher reactivity or toxicity .
  • Steric and Electronic Profiles : Adamantyl () and cyclopropyl (target) groups introduce steric bulk but differ in strain; cyclopropane’s ring strain may enhance binding affinity in constrained environments .
Physicochemical and Spectroscopic Properties

While direct data for the target are unavailable, inferences are drawn from analogs:

Property Target Compound (Inferred) N,N-Diethyl-...phenoxy)cyclopropane... () Compound 52 () N-(3-Chlorophenyl)... ()
Solubility Moderate (acetylated amine) Low (nonpolar substituents) Low (adamantyl, pentyl) Moderate (hydroxy group)
Melting Point Likely >150°C (crystalline) Oily liquid Crystalline solid Not reported
Characterization NMR, LC-MS, IR TLC, NMR IR, NMR, LC-MS Not reported

Spectroscopic Insights :

  • 1H NMR : The target’s cyclopropyl protons would resonate near δ 1.0–2.0 ppm, similar to cyclopropane derivatives in .
  • IR: A strong carbonyl stretch (~1650 cm⁻¹) for the carboxamide, as seen in ’s quinoline analogs .

Biological Activity

N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS Number: 1324078-77-4) is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its inhibitory effects on specific enzymes and its anti-inflammatory capabilities.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C_{19}H_{20}N_{2}O_{3}
  • Molecular Weight : 361.4 g/mol

Inhibitory Activity Against PARP Enzymes

Recent studies have demonstrated that derivatives of isoquinoline, including this compound, exhibit significant inhibitory activity against Poly(ADP-ribose) polymerases (PARP1 and PARP2). In vitro assays revealed that this compound can inhibit the activity of these enzymes effectively.

Table 1: Inhibitory Activity Against PARP Enzymes

Compound Name% Inhibition at 1 µMIC50 (nM)
This compound85.2%156

The data indicates that the compound achieves over 80% inhibition at a concentration of 1 µM, with a calculated IC50 value of 156 nM, suggesting a potent inhibitory effect relative to other tested compounds .

Anti-inflammatory Properties

In addition to its role as a PARP inhibitor, this compound has shown promising anti-inflammatory properties. A related study investigating derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide found that these compounds significantly inhibited the expression of proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1 and THP-1).

Table 2: Anti-inflammatory Activity

Compound NameCytokine Inhibition (%)Model Used
Derivative 13aIL-6: 75%, TNF-α: 70%J774A.1
This compoundNot directly tested but structurally similar to effective analogs-

The study indicated that these compounds could inhibit the activation of the NF-kB pathway, which is crucial in inflammatory responses. Furthermore, in vivo experiments demonstrated significant improvements in lung injury models treated with these compounds .

Case Study: Acute Lung Injury (ALI)

In a model of acute lung injury induced by lipopolysaccharide (LPS), administration of related isoquinoline derivatives led to reduced pulmonary edema and improved survival rates in experimental mice. The findings suggest that compounds similar to this compound may provide therapeutic benefits in treating inflammatory conditions .

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